molecular formula C6H14O12P2 B1614674 [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 34693-23-7

[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1614674
CAS No.: 34693-23-7
M. Wt: 340.12 g/mol
InChI Key: RNBGYGVWRKECFJ-ZXXMMSQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-fructofuranose 1,6-bisphosphate is a D-fructofuranose 1,6-bisphosphate with an alpha-configuration at the anomeric position. It is functionally related to an alpha-D-fructofuranose. It is a conjugate acid of an alpha-D-fructofuranose 1,6-bisphosphate(4-).
Fructose 1,6-bisphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

CAS No.

34693-23-7

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1

InChI Key

RNBGYGVWRKECFJ-ZXXMMSQZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

488-69-7
34693-23-7

Synonyms

fructose 1,6-bisphosphate
fructose 1,6-diphosphate
fructose-1,6-diphosphate
fructose-1,6-diphosphate magnesium salt
fructose-1,6-diphosphate, (alpha-D)-isomer
fructose-1,6-diphosphate, (beta-D)-isomer
fructose-1,6-diphosphate, (L)-isomer
fructose-1,6-diphosphate, 2-(18)O-labeled
fructose-1,6-diphosphate, barium (1:2) salt
fructose-1,6-diphosphate, calcium (1:2) salt
fructose-1,6-diphosphate, calcium salt
fructose-1,6-diphosphate, disodium salt
fructose-1,6-diphosphate, monosodium salt
fructose-1,6-diphosphate, sodium salt, monohydrate
fructose-1,6-diphosphate, tetrapotassium salt
fructose-1,6-diphosphate, tetrasodium salt
fructose-1,6-diphosphate, trisodium salt
Sr-FDP
strontium fructose 1,6-diphosphate
strontium fructose-1,6-diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 4
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 5
Reactant of Route 5
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
Reactant of Route 6
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.